3,5,3',5'-Tetraiodo Thyroacetamide
CAS No.: 176258-88-1
Cat. No.: VC0194939
Molecular Formula: C14H9I4NO3
Molecular Weight: 746.85
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176258-88-1 |
---|---|
Molecular Formula | C14H9I4NO3 |
Molecular Weight | 746.85 |
IUPAC Name | 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide |
Standard InChI | InChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20) |
SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N |
Appearance | Light Pink Solid |
Melting Point | >204°C |
Introduction
Chemical Structure and Properties
3,5,3',5'-Tetraiodo Thyroacetamide features a complex molecular structure characterized by multiple iodine substitutions. The molecule contains a core diphenyl ether structure with iodine atoms at the 3,5,3',5' positions, resembling the structural framework of thyroid hormones. The presence of an acetamide group distinguishes it from other related thyroid compounds, contributing to its unique chemical behavior and properties.
Structural Identification
The chemical structure of 3,5,3',5'-Tetraiodo Thyroacetamide can be represented through various descriptors, as detailed in Table 1:
Table 1: Key Structural Identifiers of 3,5,3',5'-Tetraiodo Thyroacetamide
The compound's structure features four iodine atoms strategically positioned on two aromatic rings connected by an ether linkage, with an acetamide functional group extending from one of the rings .
Molecular Descriptors
The molecular characteristics of 3,5,3',5'-Tetraiodo Thyroacetamide provide important insights into its potential interactions and behaviors in various systems, as shown in Table 2:
Table 2: Molecular Descriptors of 3,5,3',5'-Tetraiodo Thyroacetamide
These molecular characteristics suggest that 3,5,3',5'-Tetraiodo Thyroacetamide possesses a balance of lipophilic and hydrophilic properties, which may influence its behavior in biological systems and pharmaceutical formulations.
Identification and Nomenclature
3,5,3',5'-Tetraiodo Thyroacetamide is recognized through multiple identification systems and designations, reflecting its significance in chemical and pharmaceutical contexts.
Registry Information
The compound is cataloged in various chemical databases with specific identifiers, as presented in Table 3:
Table 3: Registry Information for 3,5,3',5'-Tetraiodo Thyroacetamide
Identifier Type | Value |
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CAS Registry Number | 176258-88-1 |
PubChem CID | 71587580 |
UNII | R88478K81J |
DSSTox Substance ID | DTXSID30170104 |
Wikidata | Q27287964 |
These standardized identifiers facilitate precise reference to the compound across scientific literature, regulatory documentation, and chemical databases.
Synonyms and Alternative Designations
3,5,3',5'-Tetraiodo Thyroacetamide is known by several alternative names in scientific and commercial contexts, as listed in Table 4:
Table 4: Synonyms and Alternative Names
These various designations reflect the compound's relevance across different scientific and regulatory domains, particularly in pharmaceutical manufacturing and quality control.
Physical and Chemical Characteristics
Understanding the physical and chemical properties of 3,5,3',5'-Tetraiodo Thyroacetamide is essential for its analytical characterization, handling, and application in research and pharmaceutical contexts.
Physical Properties
The compound exhibits distinct physical characteristics that influence its behavior in various environments, as detailed in Table 5:
Table 5: Key Physical Properties
The compound's limited water solubility and specific UV absorption characteristics are particularly relevant for analytical method development and pharmaceutical formulation considerations.
Chemical Reactivity
The chemical behavior of 3,5,3',5'-Tetraiodo Thyroacetamide is influenced by its functional groups and structural features, which determine its interactions with other molecules and potential chemical transformations.
Key reactive centers in the molecule include:
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The acetamide group, which can participate in hydrogen bonding and potentially undergo hydrolysis under specific conditions
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The phenolic hydroxyl group, which can engage in hydrogen bonding and possibly ionization
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The four iodine substituents, which influence the electronic distribution within the aromatic rings and may participate in substitution reactions under certain conditions
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The ether linkage, which provides conformational flexibility and may be susceptible to cleavage under harsh conditions
These reactive characteristics have implications for the compound's stability in pharmaceutical preparations and its analytical detection methods.
Relationship to Levothyroxine
3,5,3',5'-Tetraiodo Thyroacetamide has a significant connection to levothyroxine, a widely used thyroid hormone medication.
Structural Relationship
The structural similarity between 3,5,3',5'-Tetraiodo Thyroacetamide and levothyroxine is noteworthy. Both compounds share the core tetraiodinated diphenyl ether framework that characterizes thyroid hormones, but they differ in their side chain functionality. While levothyroxine features an alanine side chain (creating an amino acid structure), 3,5,3',5'-Tetraiodo Thyroacetamide has an acetamide group . This structural relationship explains why the compound is classified as a thyroid hormone analogue.
Pharmaceutical Significance
Analytical Methods
The detection, identification, and quantification of 3,5,3',5'-Tetraiodo Thyroacetamide require specific analytical approaches, particularly in pharmaceutical quality control contexts.
Chromatographic Analysis
Liquid chromatography (LC) represents a primary analytical technique for the detection and quantification of 3,5,3',5'-Tetraiodo Thyroacetamide, especially in pharmaceutical preparations. Research has demonstrated effective chromatographic separation using the following conditions:
Table 6: Chromatographic Parameters for Analysis
These analytical conditions have demonstrated effective separation of 3,5,3',5'-Tetraiodo Thyroacetamide from related compounds, with high extraction efficiencies averaging 100.2% across relevant concentration ranges .
Detection Limits and Quantification
Analytical method validation for 3,5,3',5'-Tetraiodo Thyroacetamide has established specific performance parameters that define the sensitivity and reliability of detection methods, as presented in Table 7:
Table 7: Analytical Performance Parameters
These parameters indicate that the analytical methods can reliably detect and quantify 3,5,3',5'-Tetraiodo Thyroacetamide at low concentrations, which is essential for pharmaceutical quality control .
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